molecular formula C8H13N3O2S B1520007 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide CAS No. 1019111-57-9

2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B1520007
CAS No.: 1019111-57-9
M. Wt: 215.28 g/mol
InChI Key: UMGFHXLTMLKIAD-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide is a chemical compound that belongs to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

  • Formation of 2-Amino-1,3-thiazole: : This can be achieved by reacting thiourea with chloroacetic acid in the presence of a base such as sodium hydroxide.

  • N-(2-Methoxyethyl)acetamide Formation: : This involves the reaction of 2-methoxyethanol with acetic anhydride or acetyl chloride.

  • Coupling Reaction: : The amino group of 2-amino-1,3-thiazole is then coupled with N-(2-methoxyethyl)acetamide using a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using electrophiles like alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Reduced amines or other derivatives.

  • Substitution: : Substituted amines or other derivatives.

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, including diabetes and cardiovascular disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide can be compared with other thiazole derivatives, such as:

  • 2-Amino-1,3-thiazole: : A simpler thiazole derivative without the N-(2-methoxyethyl)acetamide group.

  • 2-(2-Amino-1,3-thiazol-4-yl)acetic acid: : Another thiazole derivative with an acetic acid group.

  • 2-(2-Amino-1,3-thiazol-4-yl)phenol: : A thiazole derivative with a phenol group.

These compounds differ in their functional groups and potential biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-13-3-2-10-7(12)4-6-5-14-8(9)11-6/h5H,2-4H2,1H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGFHXLTMLKIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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